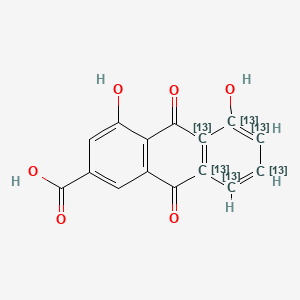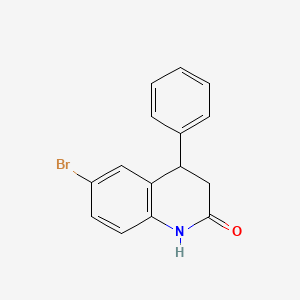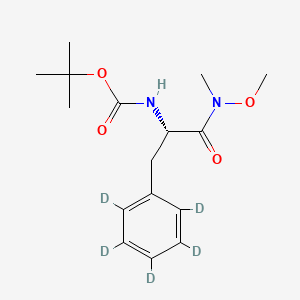
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a biochemical compound with the molecular formula C16H19D5N2O4 and a molecular weight of 313.40 . It is an intermediate used in the synthesis of some HIV protease inhibitors . This compound is labeled with deuterium (d5), which makes it useful in various research applications, including proteomics .
作用機序
Target of Action
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is the deuterium labeled Picoxystrobin . Picoxystrobin is a primary strobilurin fungicide that is widely applied for plant disease control . The primary targets of this compound are the cytochrome b and c1 centers in the Qo site of the mitochondria .
Mode of Action
The compound inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome b and c1 . This inhibition disrupts the energy production of the cell, leading to cell death .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting electron transfer at the Qo center of cytochrome b and c1, the compound disrupts the normal flow of electrons, which is essential for ATP production . This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the compound’s action is the inhibition of mitochondrial respiration, leading to energy deprivation and cell death . This makes it effective as a fungicide, as it can kill the fungal cells by disrupting their energy production .
Action Environment
The action environment of this compound is primarily within the cell, specifically the mitochondria . Environmental factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide plays a significant role in biochemical reactions. It is known to inhibit mitochondrial respiration by blocking the electron transfer at the Qo center of cytochromes b and c1 . This interaction with the mitochondrial respiratory chain highlights its potential impact on various biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit mitochondrial respiration . By blocking electron transfer, it can disrupt the normal functioning of the mitochondria, which may lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the mitochondrial respiratory chain . It binds to the Qo center of cytochromes b and c1, blocking electron transfer and thereby inhibiting mitochondrial respiration .
準備方法
The synthesis of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide involves several steps. The starting material is typically an amino acid derivative, which undergoes a series of chemical reactions to introduce the Boc (tert-butoxycarbonyl) protecting group, methoxy, and methyl groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and methanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of HIV protease inhibitors.
Biology: The deuterium labeling makes it useful in metabolic studies and tracing biochemical pathways.
Medicine: It is involved in the development of antiviral drugs, particularly for HIV.
Industry: It is used in the production of stable isotope-labeled compounds for various analytical applications.
類似化合物との比較
N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can be compared with other similar compounds, such as:
N-Boc-N-methoxy-N-methyl-L-phenyl-alaninamide: This is the non-deuterated version of the compound and is used in similar applications.
N-Boc-L-serine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-VWPCAPSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)
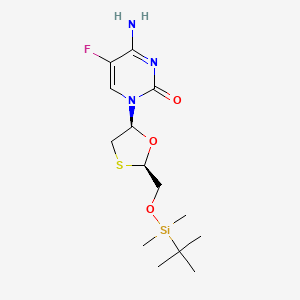
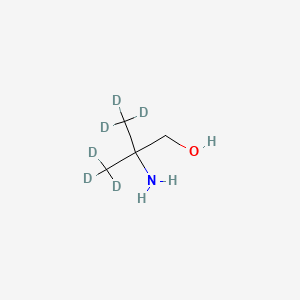
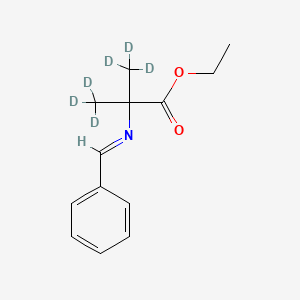
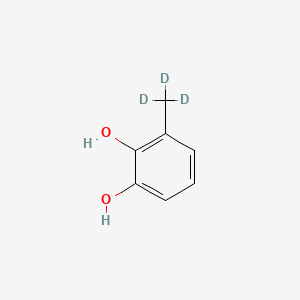
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
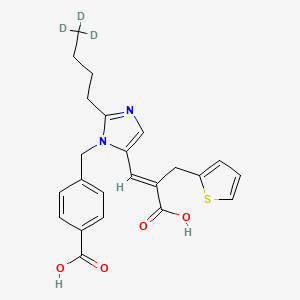
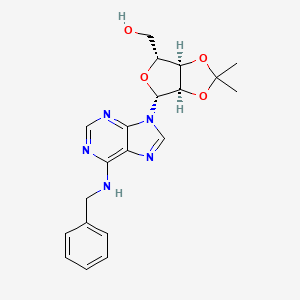
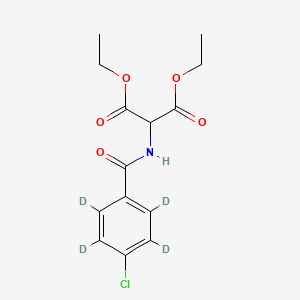
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

